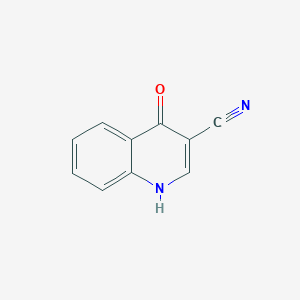

4-Hydroxyquinoline-3-carbonitrile

Descripción

Significance of the Quinoline (B57606) Scaffold in Drug Discovery

The quinoline scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govtandfonline.com This designation stems from its recurring presence in a multitude of pharmacologically active compounds, demonstrating its ability to interact with a wide range of biological targets. nih.govbenthamdirect.com The structural rigidity and the presence of a nitrogen atom in the heterocyclic ring allow for diverse chemical modifications, enabling chemists to fine-tune the pharmacological properties of quinoline-based molecules. tandfonline.com Researchers consistently explore quinoline and its derivatives to develop new drugs with enhanced biological activities. researchgate.net

The history of quinoline in medicine is extensive, dating back to the 19th century. In 1834, quinoline was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov The therapeutic journey of quinoline derivatives began with the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree. Quinine became the primary treatment for malaria for centuries. nih.govtaylorandfrancis.com This success spurred further research, leading to the synthesis of other significant antimalarial drugs like chloroquine (B1663885) and primaquine, which were crucial in controlling the disease for decades. nih.govtaylorandfrancis.com Beyond antimalarials, the first synthetically derived local anesthetic from the quinoline group was cinchocaine. nih.gov The serendipitous discovery of a 3-carboxyl-substituted 4-hydroxyquinoline (B1666331) with antibacterial effects during the synthesis of chloroquine paved the way for the development of the highly successful fluoroquinolone class of antibiotics in the 1980s. nih.govnih.gov

The quinolone and hydroxyquinoline cores are central to a vast array of therapeutic agents, demonstrating remarkable pharmacological versatility. nih.gov These scaffolds are integral to drugs with a wide spectrum of activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and antimalarial properties. nih.govbenthamdirect.comresearchgate.net

The 4-quinolone core is most famously associated with quinolone antibiotics, such as ciprofloxacin. These agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby converting them into toxic agents that fragment the bacterial chromosome. nih.gov This mechanism has made them a cornerstone in treating various bacterial infections. nih.gov

In the realm of oncology, numerous quinoline-based compounds have been developed as anticancer agents. nih.govtandfonline.com They exert their effects through various mechanisms, including the inhibition of topoisomerase and protein kinases, induction of apoptosis, and disruption of tubulin polymerization. tandfonline.comresearchgate.nettaylorandfrancis.com The HIV integrase inhibitor eltegravir, which contains a quinolone structure, highlights the scaffold's utility in developing antiviral agents. nih.gov The inherent "druggability" and the capacity for structural optimization through established synthetic methods ensure that quinoline-based compounds remain a significant focus in modern drug discovery. nih.govtandfonline.com

Academic Research Perspectives on 4-Hydroxyquinoline-3-carbonitrile

Academic research on this compound primarily positions it as a key intermediate or building block in the synthesis of more complex, pharmacologically active molecules. Its structure, which combines the recognized 4-hydroxyquinoline core with a reactive nitrile group, makes it a valuable precursor for creating diverse chemical libraries for biological screening.

Researchers have utilized derivatives of 4-hydroxyquinoline in various therapeutic contexts. For instance, studies have shown that certain substituted 4-hydroxyquinolines can act as potential cytotoxic agents. nih.gov The 4-hydroxyquinoline skeleton is a component of kynurenic acid, an endogenous metabolite with neuroprotective properties. nih.gov

The synthesis of this compound itself and its subsequent chemical modifications are topics of interest. Synthetic strategies often involve ring-closing reactions, such as the Camps cyclization, which can yield 4-hydroxyquinolines. wikipedia.org The nitrile group at the C-3 position is particularly useful for further chemical elaboration. It can be hydrolyzed to a carboxylic acid, creating 4-hydroxyquinoline-3-carboxylic acid, another important synthetic intermediate. sigmaaldrich.com This carboxylic acid moiety is present in many quinolone-based drugs and allows for further modifications, such as amide coupling, to generate a wider range of derivatives. nih.gov

While direct and extensive pharmacological profiling of this compound is not widely documented in publicly available literature, its value is well-established through the synthesis of novel compounds derived from it. For example, related quinoline-3-carbonitrile structures have been used to synthesize novel compounds with potential anticancer activity against various cell lines, including human lung cancer (A549), colorectal cancer (HCT-116), and breast cancer (MCF-7). patsnap.com The ongoing research into quinoline derivatives suggests that this compound will continue to be a relevant molecule in the quest for new therapeutic agents. researchgate.net

Data Tables

Table 1: Compound Names Mentioned

| Compound Name |

| This compound |

| 4-Hydroxyquinoline-3-carboxylic acid |

| 4-Quinolone |

| Camptothecin |

| Chloroquine |

| Cinchocaine |

| Ciprofloxacin |

| Eltegravir |

| Kynurenic acid |

| Primaquine |

| Quinine |

| Quinoline |

| Topotecan |

Table 2: Investigated Pharmacological Activities of the Quinoline Scaffold

| Pharmacological Activity | References |

| Anticancer | nih.gov, nih.gov, tandfonline.com, benthamdirect.com, researchgate.net, nih.gov |

| Antibacterial / Antimicrobial | nih.gov, benthamdirect.com, researchgate.net, nih.gov, nih.gov, nih.gov |

| Antiviral | nih.gov, benthamdirect.com, nih.gov, nih.gov |

| Antimalarial / Antiparasitic | nih.gov, benthamdirect.com, researchgate.net, nih.gov, taylorandfrancis.com |

| Anti-inflammatory | researchgate.net, nih.gov, researchgate.net |

| Neuroprotective | nih.gov |

| Anti-Alzheimer | nih.gov, benthamdirect.com |

| Anticholesterol | benthamdirect.com |

| Antidiabetic | nih.gov |

| Cardiotonic | taylorandfrancis.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13/h1-4,6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNLMAXLHADNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901569 | |

| Record name | NoName_701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-70-6, 71083-59-5 | |

| Record name | 4-Hydroxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4 Hydroxyquinoline 3 Carbonitrile and Its Analogs

General Synthetic Routes to the 4-Hydroxyquinoline-3-carbonitrile Moiety

The construction of the this compound framework is predominantly achieved through cyclization and condensation reactions. These methods provide versatile pathways to this and other quinoline (B57606) derivatives, often starting from readily available aniline (B41778) precursors.

Cyclization Reactions in this compound Synthesis

Intramolecular cyclization is a cornerstone in the synthesis of quinoline systems. A prominent method is the Gould-Jacobs reaction, which is considered a fundamental and versatile approach to forming the 4-hydroxyquinoline-3-carboxylate core structure. thieme-connect.com This process typically involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal or acid-catalyzed cyclization of the resulting intermediate. google.comsci-hub.se

For instance, the reaction of aniline with diethyl ethoxymethylenemalonate at elevated temperatures (140-150 °C) yields an enamine intermediate. sci-hub.se This intermediate can then be cyclized using various reagents and conditions. One approach involves heating in a high-boiling solvent like diphenyl ether, sometimes with a catalytic amount of acid, to induce ring closure. thieme-connect.comsci-hub.se Microwave irradiation has also been employed to facilitate this cyclization, significantly reducing reaction times. thieme-connect.com Another effective cyclization condition involves a mixture of phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA). sci-hub.se

The Conrad-Limpach synthesis is another classical method useful for preparing 4-quinolones. nih.gov This reaction involves the thermal condensation of anilines with β-ketoesters. The choice of a high-boiling point solvent (above 250 °C) is crucial for the success of the thermal cyclization, as it facilitates the formation of a high-energy intermediate required for the ring-closing step. nih.govorgsyn.org Solvents such as diphenyl ether or Dowtherm are commonly used. thieme-connect.comorgsyn.org

Condensation Reactions for this compound Scaffolds

Condensation reactions provide another major pathway to quinoline and related heterocyclic structures. The Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, is a key example. nih.govwikipedia.orgsigmaaldrich.com While not always directly yielding the this compound, it is instrumental in creating precursors for subsequent cyclization. For example, the Knoevenagel condensation between an activated methylene group (like in malononitrile (B47326) or ethyl cyanoacetate) and a suitable benzaldehyde (B42025) derivative can form an intermediate that, upon further reaction and cyclization, leads to the quinoline scaffold. nih.govresearchgate.net

The reaction often uses a weak base, such as piperidine (B6355638) or other amines, as a catalyst. wikipedia.orgyoutube.com This is advantageous as it avoids the self-condensation of aldehydes or ketones that can occur with stronger bases. wikipedia.org The initial product is a β-hydroxy carbonyl compound which typically undergoes spontaneous dehydration to form an α,β-unsaturated product. sigmaaldrich.com

Derivatization Methodologies of this compound

Once the this compound core is synthesized, it serves as a versatile precursor for a variety of derivatives through reactions targeting the hydroxyl and cyano functional groups.

Synthesis of 4-Hydroxyquinoline-3-carbohydrazide (B12215663) Derivatives

A key derivatization pathway involves the conversion of the nitrile or a corresponding ester to a carbohydrazide (B1668358). This is typically achieved by first synthesizing the ethyl 4-hydroxyquinoline-3-carboxylate intermediate. thieme-connect.com This ester is then treated with hydrazine (B178648) hydrate (B1144303) in a solvent like dimethylformamide (DMF) to yield the desired 4-hydroxyquinoline-3-carbohydrazide. thieme-connect.com This hydrazide is a crucial intermediate for creating further derivatives, such as N'-aroylhydrazides, by reacting it with various substituted benzoyl chlorides. thieme-connect.com

Formation of Fused Ring Systems from this compound Precursors

The this compound scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. The reactive nature of the nitrile and the adjacent hydroxyl group allows for annulation reactions with various bifunctional reagents.

The synthesis of pyrano[3,2-h]quinoline derivatives showcases the utility of this compound in building fused systems. These compounds can be prepared through reactions that form a new pyran ring fused to the quinoline core. While specific examples for the direct synthesis of pyrano[3,2-h]quinoline-3-carbonitrile were not detailed in the provided context, the general principle involves the reaction of a hydroxy-substituted quinoline with reagents that can form the pyran ring. For instance, reactions with α,β-unsaturated carbonyl compounds or acetylenic esters are common strategies for constructing fused pyran rings onto phenolic structures.

Pyrimido[4',5':6,5]pyrano[3,2-h]quinoline Derivatives

The synthesis of pyrimidoquinoline derivatives, which are structurally analogous to flavins, has been a subject of extensive research. These compounds are typically assembled using quinoline derivatives as foundational starting materials. Convergent synthetic strategies are prominent, focusing on constructing a pyrimidine (B1678525) ring onto the pyridine (B92270) core of a hydroquinoline structure.

One established route involves two-component reactions between appropriately functionalized hydroquinoline derivatives at the C2 and C3 positions and reagents like formic acid, acetic anhydride, formamide, guanidine (B92328) hydrochloride, urea, or isothiocyanate. nih.gov Another approach prepares pyrimido[4,5-b]quinoline-4-ones through the amination and cyclization of 2-chloroquinoline-3-carbonitriles with reagents such as guanidine hydrochloride, urea, and thiourea. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to these complex structures. For instance, pyrimido[4,5-b]quinoline derivatives can be synthesized in a one-pot reaction involving an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. acs.org The choice of catalyst and reaction conditions, including solvent and temperature, significantly impacts the reaction's success. Studies have shown that basic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective, particularly under solvent-free conditions at elevated temperatures. acs.org

Table 1: Synthesis of Pyrimido[4,5-b]quinoline Derivatives via Multicomponent Reaction

| Aldehyde | Amine Component | Catalyst | Solvent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | 6-Amino-1,3-dimethyluracil | DABCO | Solvent-free | 90 | Good yield of the desired pyrimido[4,5-b]quinoline derivative. | acs.org |

Furthermore, these pyrimidoquinoline systems can be subsequently functionalized. For example, regioselective formylation can be achieved using the Vilsmeier-Haack reagent (a mixture of DMF and POCl₃), leading to the formation of β-chlorovinylaldehyde derivatives under ultrasound irradiation. nih.gov

Thiazolopyranoquinoline-3-carbonitrile Derivatives

The synthesis of complex fused heterocyclic systems such as thiazolopyranoquinolines often relies on multi-component condensation reactions. These reactions allow for the construction of intricate molecular architectures in a single step from simple precursors. For example, a one-pot, three-component procedure has been reported for the synthesis of novel dispirooxindolecyclo[pyrrolo[1,2-c]thiazole-6,5'-thiazolidine] derivatives under ultrasonic conditions without a catalyst, highlighting the efficiency of such methods. researchgate.net

Similarly, the synthesis of 4H-pyrano[3,2-h]quinoline derivatives containing a sulfone moiety has been achieved through a three-component condensation of 8-hydroxyquinoline (B1678124), various aldehydes, and a sulfone derivative. researchgate.net This reaction is effectively catalyzed by p-toluenesulfonic acid (p-TsOH) in ethanol (B145695) under ultrasonic irradiation, which offers advantages like mild conditions, good yields, and short reaction times. researchgate.net

Aminomethylation Approaches to 4-Hydroxyquinoline (B1666331) Derivatives

Aminomethylation is a key functionalization strategy for the 4-hydroxyquinoline scaffold. This reaction, typically a Mannich or Betti-type reaction, introduces an aminoalkyl group onto the quinoline ring, significantly modifying its chemical and pharmacological properties. nih.govnih.gov The reaction involves three components: a compound with an active hydrogen (the 4-hydroxyquinoline), an aldehyde, and a primary or secondary amine. nih.gov

Modified Mannich Reaction Applications

In the context of 4-hydroxyquinolines, the modified Mannich reaction (mMr) is frequently employed. nih.gov This reaction utilizes the hydroxyquinoline core, which acts as a nitrogen-containing analog of naphthol, as the active hydrogen provider. nih.govnih.gov The mechanism begins with the formation of an iminium ion from the reaction between the amine and the aldehyde (commonly formaldehyde). wikipedia.org The electron-rich quinoline ring then performs a nucleophilic attack on this electrophilic iminium ion to yield the aminomethylated product. wikipedia.org

Research has shown that the reaction of 2-(4-hydroxyquinolin-2-yl) acetates with paraformaldehyde and piperidine can lead to aminomethylated products. However, the reaction is sensitive to conditions and can yield unexpected outcomes. For instance, instead of the simple Mannich product, a second paraformaldehyde molecule can be incorporated. nih.gov

Table 2: Modified Mannich Reaction on 4-Hydroxyquinoline Scaffolds

| 4-Hydroxyquinoline Substrate | Aldehyde | Amine | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| 2-(4-Hydroxyquinolin-2-yl) acetates | Formaldehyde (B43269) | Piperidine | Toluene (B28343) / 1,4-Dioxane | Formation of bisquinoline derivatives and a product with a second incorporated formaldehyde molecule. | nih.gov |

Formation of Bisquinoline Derivatives

An interesting and often competing reaction pathway during the aminomethylation of 4-hydroxyquinolines is the formation of bisquinoline derivatives. nih.gov This outcome was observed when reacting 2-(4-hydroxyquinolin-2-yl) acetates with paraformaldehyde and piperidine in solvents like toluene and 1,4-dioxane. nih.gov The formation of these dimer-like structures highlights the reactivity of the methylene bridge formed during the initial stages of the reaction.

Furthermore, when the aldehyde component was switched from formaldehyde to aromatic aldehydes such as benzaldehyde, the reaction with 4-hydroxyquinoline acetates and piperidine also led to the formation of bisquinolines. nih.gov This suggests that under certain conditions, the intermediate formed is susceptible to reaction with a second molecule of the starting hydroxyquinoline rather than completing the expected Mannich condensation. nih.gov

Synthesis of Halogenated this compound Derivatives

Halogenated quinoline derivatives are important synthetic intermediates and often exhibit enhanced biological activity. Several methods exist for their preparation. The Vilsmeier-Haack reaction is a classic method for synthesizing 2-chloroquinoline-3-carbaldehydes. This reaction uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to treat an acetanilide (B955) precursor, resulting in formylation and chlorination of the quinoline ring. nih.gov

Direct halogenation can also be employed. For example, 4-hydroxy-3-quinolinecarboxylic acid derivatives can be synthesized with halogen substituents like chlorine and fluorine on the benzene (B151609) ring portion of the quinoline nucleus. google.com Additionally, complex halogenated structures such as 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitriles have been synthesized, demonstrating the accessibility of diverse halogenated derivatives. researchgate.net

Table 3: Synthesis of Halogenated Quinoline Derivatives

| Starting Material | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Acetanilide | POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde | Vilsmeier-Haack reaction conditions. | nih.gov |

| Substituted Aniline | Diethyl (ethoxymethylene)malonate, then cyclization | Halogenated 4-hydroxy-3-quinolinecarboxylic acids | Substituents like chlorine and fluorine are present on the aniline precursor. | google.com |

Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives and Esters

The synthesis of 4-hydroxyquinoline-3-carboxylic acid and its corresponding esters is a cornerstone for accessing a wide array of quinoline-based compounds. The Gould-Jacob reaction is a versatile and fundamental method for creating the 4-hydroxyquinoline-3-carboxylate core. thieme-connect.com This process typically involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) to form an intermediate, which is then cyclized at high temperatures in a solvent like diphenyl ether to yield the ethyl 4-hydroxyquinoline-3-carboxylate. thieme-connect.com

The free carboxylic acid can be readily obtained through the saponification of the corresponding ester. For example, stirring ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (B78521) under reflux, followed by acidification, yields 4-hydroxyquinoline-3-carboxylic acid in high purity. chemicalbook.com

These core structures serve as platforms for further derivatization. The carboxylic acid can be converted to a carbohydrazide by reacting the ester with hydrazine hydrate. thieme-connect.com This hydrazide intermediate is a versatile building block for synthesizing further derivatives by reacting it with substituted benzoyl chlorides or phenyl isocyanates. thieme-connect.com

Table 4: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid and Ester Derivatives

| Reaction | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Saponification | 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | 1. NaOH (aq) 2. HCl | 4-Hydroxyquinoline-3-carboxylic acid | chemicalbook.com |

| Gould-Jacob Cyclization | Substituted Aniline, Diethyl ethoxymethylenemalonate (EMME) | 1. Heat (120 °C) 2. Diphenyl ether (250 °C) | Ethyl 4-hydroxyquinoline-3-carboxylate | thieme-connect.com |

| Hydrazide Formation | Ethyl 4-hydroxyquinoline-3-carboxylate | Hydrazine Hydrate, DMF | 4-Hydroxyquinoline-3-carbohydrazide | thieme-connect.com |

Advanced Synthetic Techniques in this compound Chemistry

The development of novel synthetic methods is crucial for the efficient construction of complex molecules like this compound. Advanced techniques are designed to overcome the limitations of traditional methods, such as harsh reaction conditions, long reaction times, and low yields.

Microwave-Assisted Synthesis for this compound and Derivatives

Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering significant rate enhancements and often leading to higher yields and purer products compared to conventional heating methods. nih.govresearchgate.net This technique utilizes microwave energy to heat reactions directly and efficiently, which can dramatically reduce reaction times from hours to mere minutes. nih.govasianpubs.org

In the context of quinoline synthesis, microwave irradiation has been successfully applied to various reaction types, including the Gould-Jacobs reaction, to produce substituted 4-hydroxyquinolines. researchgate.netasianpubs.org For instance, the synthesis of 3-acetyl-4-hydroxyquinoline derivatives has been achieved through a microwave-assisted approach that is significantly faster than classical methods. researchgate.netasianpubs.org This method often involves the condensation of an aniline with a suitable three-carbon synthon, followed by a thermally induced cyclization, which is greatly accelerated by microwave heating.

The benefits of microwave-assisted synthesis extend to solvent-free conditions, which further enhances the green credentials of the synthetic process. ijarsct.co.inresearchgate.net Researchers have developed one-pot procedures under microwave irradiation, which, although can sometimes result in lower yields than multi-step conventional methods, provide a rapid pathway to the desired products. asianpubs.org The use of solid catalysts, such as organic clays, in conjunction with microwave heating has also been explored to facilitate the synthesis of quinoline derivatives under solvent-less conditions. ijarsct.co.in

Table 1: Examples of Microwave-Assisted Synthesis of 4-Hydroxyquinoline Derivatives

| Starting Materials | Catalyst/Conditions | Product | Reaction Time | Yield (%) | Reference |

| Aryl amines and diethyl ethoxymethylenemalonate | Microwave irradiation (solvent-free), followed by Gould-Jacobs cyclization | Substituted 3-acetyl-4-hydroxyquinolines | Not specified | Improved over classical methods | researchgate.netasianpubs.org |

| Anthranilic acid and various ketones/amides | Red clay / Microwave irradiation (solvent-free) | Quinoline/Quinazolinone derivatives | 4-5 min | 61-79% | ijarsct.co.in |

| Aniline and malonic ester derivative | Microwave irradiation (solvent-free) | 3-Aryl-4-hydroxyquinolin-2(1H)-ones | Not specified | Not specified | researchgate.net |

| Aromatic aldehydes, substituted anilines, and pyruvic acid | p-TSA / Microwave (80 °C) in ethanol | Quinoline-4-carboxylic acid derivatives | 3 min | 50-80% | nih.gov |

One-Pot Multicomponent Reactions for this compound Scaffolds

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecular structures from three or more starting materials in a single synthetic operation. rsc.org This strategy is particularly valuable for generating libraries of structurally diverse compounds for drug discovery and materials science. rsc.org

The synthesis of quinoline scaffolds, including those related to this compound, has been a fertile ground for the application of MCRs. rsc.orgmdpi.com A notable example is the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives through a sequential four-component reaction involving an aromatic aldehyde, malononitrile, 1-tetralone, and ammonium (B1175870) acetate. mdpi.com This approach allows for the construction of the complex quinoline core in a single pot, showcasing the power of MCRs in building molecular complexity.

Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of a wide array of quinoline derivatives. rsc.org These reactions often proceed through a domino sequence of transformations, where the product of one reaction step becomes the substrate for the next, all within the same reaction vessel. This minimizes the need for purification of intermediates, saving time and resources. For instance, an electrochemically induced multicomponent reaction of isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile has been developed to produce functionalized spirocyclic systems containing a pyrano[3,2-c]quinoline scaffold. nih.gov

The versatility of MCRs allows for the incorporation of a wide range of functional groups and substitution patterns into the final quinoline structure, making it a powerful tool for creating tailored molecules. rsc.org

Table 2: Examples of One-Pot Multicomponent Reactions for Quinoline and Related Scaffolds

| Reactants | Catalyst/Conditions | Product Scaffold | Yield (%) | Reference |

| Aromatic aldehydes, malononitrile, 1-tetralone, ammonium acetate | Acetic acid in toluene, reflux | Methoxybenzo[h]quinoline-3-carbonitrile | Not specified | mdpi.com |

| Isatins, 4-hydroxyquinolin-2(1H)-one, malononitrile | Electrochemical, NaBr in ethanol | Spiro[indole-pyrano[3,2-c]quinoline] | 75-91% | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde, phenacyl thiocyanate (B1210189) (2 equiv.) | Triethylamine in ethanol, room temperature | 1H-Thiopyrano[4,3-c]quinoline | Good | researchgate.net |

| Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Triethylamine in DMF, 120 °C | 7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | Not specified | mdpi.com |

| Aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, 3-aminopyrazoles | Molecular iodine | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-one | Good | rsc.org |

Pharmacological and Biological Activities of 4 Hydroxyquinoline 3 Carbonitrile and Its Derivatives

Anticancer and Antitumor Activities

Derivatives of 4-hydroxyquinoline-3-carbonitrile form a promising class of compounds extensively investigated for their anticancer properties. The presence of the quinoline (B57606) ring system, combined with the nitrile group at the 3-position, is considered a key structural feature that contributes to their enhanced antitumor effects. researchgate.net Research has focused on the synthesis and evaluation of novel analogs to identify potent agents with high efficacy and selectivity against various cancer types. researchgate.netnih.gov These synthetic efforts have led to the discovery of several derivatives with significant activity, paving the way for further development in cancer therapy. globalresearchonline.netnih.gov

A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These studies are crucial for the initial screening and identification of promising anticancer candidates.

For instance, a series of 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives were evaluated for their antiproliferative activities. Compound 6d from this series showed notable potency, with an IC₅₀ value of 1.930 μM against the SK-BR-3 breast cancer cell line and 1.893 μM against the A431 skin cancer cell line. nih.gov

Similarly, pyrano[3,2-h]quinolone-3-carbonitrile derivatives have been synthesized and tested. Halogenated analogs, in particular, showed activity against MCF-7 (breast), HCT-116 (colon), HepG-2 (liver), and A549 (lung) cancer cell lines. nih.gov One derivative with an o-chloro substitution on the phenyl ring was found to be the most potent against the A-549 cell line, with an IC₅₀ value of 5.6 μM. nih.gov

Other studies have highlighted the broad-spectrum cytotoxicity of related compounds. 8-Hydroxy-2-quinolinecarbaldehyde demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, including K562 (leukemia), with MTS₅₀ values between 12.5–25 μg/mL, and against Hep3B (hepatocellular carcinoma) with an MTS₅₀ of 6.25±0.034 μg/mL. nih.gov Furthermore, certain quinoline-3-carbonitrile derivatives have exhibited excellent selective cytotoxicity against the SMMC-7721 liver cancer cell line. nih.gov The table below summarizes the cytotoxic activity of selected derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative Class | Cell Line | Activity (IC₅₀/MTS₅₀) | Reference |

|---|---|---|---|

| 4-Anilinoquinoline-3-carbonitrile (Compound 6d) | SK-BR-3 (Breast) | 1.930 µM | nih.gov |

| 4-Anilinoquinoline-3-carbonitrile (Compound 6d) | A431 (Skin) | 1.893 µM | nih.gov |

| Pyrano[3,2-h]quinolone-3-carbonitrile (o-chloro substituted) | A-549 (Lung) | 5.6 µM | nih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | 12.5–25 µg/mL | nih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25±0.034 µg/mL | nih.gov |

| 3-Chloro-β-lactam (Compound 10n) | MCF-7 (Breast) | 17 nM | researchgate.net |

The anticancer effects of this compound derivatives are attributed to their ability to interfere with multiple, critical cellular pathways involved in tumor growth and survival.

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. nih.gov Quinoline derivatives have been identified as inhibitors of both topoisomerase I and II. globalresearchonline.net For example, a novel 4-quinoline thiosemicarbazone derivative was found to partially inhibit topoisomerase II, suggesting its role as an interfacial anticancer inhibitor. globalresearchonline.net By inhibiting these enzymes, the derivatives can disrupt DNA replication and transcription, leading to cell death in rapidly dividing cancer cells. nih.gov

The microtubule network is a key component of the cellular cytoskeleton and is crucial for cell division, making it an attractive target for anticancer drugs. researchgate.net Certain derivatives structurally related to this compound have been shown to inhibit tubulin polymerization. globalresearchonline.net A specific 3-chloro-β-lactam derivative, compound 10n , which is structurally related to the tubulin polymerization inhibitor Combretastatin A-4, was found to inhibit the in vitro polymerization of tubulin. researchgate.net Immunofluorescence studies confirmed that this compound targets tubulin, leading to a mitotic catastrophe in MCF-7 breast cancer cells. researchgate.net

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer agents work by inducing apoptosis in tumor cells. Derivatives of this compound have been shown to be potent inducers of apoptosis and to cause cell cycle arrest.

For instance, compound 6d , a 4-anilinoquinoline-3-carbonitrile derivative, was found to be a potent apoptotic inducer and to arrest the cell cycle in the S phase in cancer cells. nih.gov Similarly, the tubulin-targeting compound 10n promoted apoptosis by modulating the expression of key regulatory proteins, such as increasing the pro-apoptotic protein BAX while decreasing the anti-apoptotic proteins Bcl-2 and Mcl-1. researchgate.net This compound also caused significant cell cycle arrest in the G2/M phase. researchgate.net

Angiogenesis, the formation of new blood vessels, and cell migration are critical processes for tumor growth and metastasis. Targeting these pathways is a key strategy in cancer treatment. Several quinoline derivatives have demonstrated anti-angiogenic and anti-migratory properties.

A novel 4-oxyquinoline derivative, WXFL-152 , was identified as a potent triple-angiokinase inhibitor, blocking the activity of VEGFR2, FGFR1, and PDGFRβ. scienceopen.com This compound effectively inhibited the proliferation, tube formation, migration, and invasion of human umbilical vein endothelial cells (HUVECs), which are key events in angiogenesis. scienceopen.com In another study, a series of 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives were developed as Src kinase inhibitors. nih.gov These compounds were shown to suppress the migration and proliferation of breast cancer cell lines, with their potency directly correlating to their ability to inhibit Src kinase activity. nih.gov

Molecular Mechanisms of Antitumor Action

Tyrosine Kinase Inhibition (e.g., Src/Abl Kinase)

Derivatives of the this compound core structure have been identified as potent inhibitors of tyrosine kinases, which are crucial mediators of cell signaling and are often dysregulated in cancers. Notably, significant research has focused on their ability to inhibit Src and Abl kinases.

Bosutinib (B1684425), a 7-alkoxy-4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitrile, is a powerful inhibitor of Src kinase activity. nih.gov Research into analogues of this compound has revealed that modifications at the C-7 position can modulate this activity. For instance, replacing the alkoxy group with certain furan (B31954) analogs can increase potency. One such derivative, a C-7 3,5-substituted furan isomer with a methoxy (B1213986) group at C-6, proved to be a more potent Src inhibitor than bosutinib in both enzymatic and cell-based assays. nih.gov This compound also demonstrated inhibitory activity against Abl and Lck kinases, indicating a similar selectivity profile to bosutinib. nih.gov

Another series of compounds, known as DSA compounds, which are designed to recognize the inactive conformation of kinases, have shown equipotent inhibition of both c-Src and Abl kinase domains with nanomolar affinity. nih.gov These inhibitors are effective against various resistance mutations in Abl, including the common P-loop mutations and the gatekeeper Thr315Ile mutation. nih.gov For example, DSA compounds inhibit c-Src with the Thr338Ile gatekeeper mutation and Abl with the Thr315Ile mutation with only a small decrease in potency compared to the wild-type kinases. nih.gov

| Compound Class | Target Kinase(s) | Key Findings | Source |

|---|---|---|---|

| 7-alkoxy-4-anilino-3-quinolinecarbonitriles (e.g., Bosutinib) | Src, Abl | Potent inhibitors; C-7 furan analogs showed increased activity. | nih.gov |

| DSA Compounds | c-Src, Abl | Equipotent inhibition in the nanomolar range; effective against resistance mutations (e.g., T315I). | nih.gov |

Proteasome Inhibition

The quinoline scaffold has been implicated in the inhibition of the proteasome, a key cellular complex involved in protein degradation. This activity is often dependent on the compound's ability to interact with metal ions. Studies on 8-hydroxyquinoline (B1678124) (8-OHQ) and its analog clioquinol (B1669181) have shown that they require the ability to bind and transport copper into cells to exert their proteasome-inhibiting and growth-suppressing effects on tumor cells. nih.gov

When mixed with copper, 8-hydroxyquinoline demonstrated concentration- and time-dependent inhibition of the chymotrypsin-like (CT-like) activity of the proteasome. nih.gov For instance, treatment with an 8-OHQ-copper mixture resulted in approximately 50% inhibition of CT-like activity after 8 hours and 67% after 12 hours. nih.gov This suggests that certain quinoline derivatives can function as ionophores, disrupting cellular machinery by altering intracellular metal concentrations, which in turn leads to the inhibition of critical enzymatic complexes like the proteasome. nih.gov

DHODH Kinase Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for cancer therapy. 4-quinoline carboxylic acids, which are structurally similar to this compound (differing at the 3-position), have been developed as potent DHODH inhibitors. nih.gov

A structure-guided design approach led to the identification of quinoline-based analogues that show potent DHODH inhibitory activity. One lead compound, 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid, exhibited a half-maximal inhibitory concentration (IC50) of 0.250 µM. nih.gov Further optimization, guided by the binding mode of the known DHODH inhibitor brequinar, led to even more potent compounds. By designing analogues to form new hydrogen-bonding interactions within the enzyme's binding pocket, researchers developed compounds with significantly improved activity. nih.gov For example, compound 41 from a study showed a DHODH IC50 of 9.71 nM. nih.gov The inhibitory effect of these compounds on cell growth can be reversed by supplementing the cells with uridine, confirming that their primary target is indeed DHODH within the pyrimidine synthesis pathway. nih.gov

| Compound | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid | DHODH | 0.250 ± 0.11 μM | nih.gov |

| Analogue 41 | DHODH | 9.71 ± 1.4 nM | nih.gov |

| Analogue 43 | DHODH | 26.2 ± 1.8 nM | nih.gov |

Preclinical Efficacy Studies

Several derivatives of the quinoline core have advanced to preclinical efficacy studies, demonstrating significant anti-tumor activity in various models. A furan analog of bosutinib, which showed high potency as a Src inhibitor, was tested in a solid tumor xenograft model and displayed oral activity comparable to that of bosutinib. nih.gov

Tasquinimod, a second-generation quinolinone-3-carboxamide derivative, has demonstrated antiangiogenic, antitumor, and immune-modulatory properties in preclinical models of prostate cancer and other solid tumors. mdpi.com In the area of DHODH inhibition, a potent quinoline-based inhibitor (compound 41 ) not only showed strong enzymatic inhibition but also possessed significant oral bioavailability (F = 56%) and a favorable elimination half-life in preclinical models, supporting its potential for further development. nih.gov

Antimicrobial Activities

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing a broad spectrum of activity against various pathogens. nih.govresearchgate.net

Antibacterial Spectrum and Efficacy

Derivatives of 4-hydroxyquinoline (B1666331) have been investigated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In one study, a series of novel 8-hydroxyquinoline derivatives were screened for in vitro activity against Escherichia coli, Staphylococcus aureus, Vibrio parahaemolyticus, and Pseudomonas aeruginosa. nih.gov The results showed that several of the synthesized compounds exhibited remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G. nih.gov It was noted that derivatives with substitutions on the phenyl ring generally displayed enhanced activity compared to the unsubstituted parent compound. nih.gov

Furthermore, 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have been identified as potential inhibitors of Streptococcus pneumoniae. mdpi.com Notably, some of these compounds were found to be potent enough to overcome existing antibiotic resistance mechanisms. mdpi.com

| Compound Class | Target Bacteria | Key Findings | Source |

|---|---|---|---|

| Substituted 8-hydroxyquinolines | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Exhibited significant antibacterial activity, often superior to Penicillin G. Substituents on the phenyl ring enhanced activity. | nih.gov |

| 4-hydroxy-2-oxo-1,2-dihydroquinolines | Streptococcus pneumoniae | Showed potent inhibition and the ability to overcome antibiotic resistance. | mdpi.com |

Antifungal Activity

The versatility of the quinoline structure has also been harnessed to develop potent antifungal agents. A series of novel fluorinated quinoline analogs were synthesized and evaluated for their activity against ten phytopathogenic fungi. mdpi.com The results indicated that many of these compounds possess good antifungal activity.

Specifically, several compounds exhibited greater than 80% inhibition against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com One compound in the series displayed an antifungal activity of 80.8% against Rhizoctonia solani. mdpi.com Another derivative showed an inhibition rate of 58.1% against Phytophthora capsicum, which was equivalent to the positive control, Tebufloquin. mdpi.com These findings highlight the potential of designing new, highly active antifungal agents based on the 4-hydroxyquinoline scaffold. mdpi.com

| Compound Class | Target Fungi | Inhibition Rate (at 50 μg/mL) | Source |

|---|---|---|---|

| Fluorinated quinoline analogs (e.g., 2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% | mdpi.com |

| Fluorinated quinoline analog (2g) | Rhizoctonia solani | 80.8% | mdpi.com |

| Fluorinated quinoline analog (2f) | Phytophthora capsicum | 58.1% | mdpi.com |

Antitubercular Activity

The quinoline nucleus is a well-established pharmacophore in the development of antitubercular agents. nih.govaustinpublishinggroup.com Derivatives of 4-hydroxyquinoline have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis.

One study focused on a library of substituted 4-hydroxyquinolin-2(1H)-ones. nih.gov Within this series, thirteen derivatives featuring a 3-phenyl substituent demonstrated significant activity against Mycobacterium tuberculosis H37Ra, with minimal inhibitory concentrations (MIC) below 10 μM. nih.gov Specifically, 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one emerged as a particularly promising candidate, exhibiting a MIC of 3.2 μM. nih.gov These compounds were largely inactive against faster-growing mycobacterial species. nih.gov

Another area of research has been on 4-anilinoquinolines. Screening of ATP-competitive inhibitors of human kinases identified lapatinib, gefitinib, and erlotinib, which contain the 4-anilinoquinoline or the related 4-anilinoquinazoline (B1210976) core, as starting points for anti-tubercular drug discovery. biorxiv.org Furthermore, a series of quinolone derivatives were synthesized and tested against the H37Rv strain of M. tuberculosis, with some compounds showing MIC values in the range of 1.2–3 μg/mL and also being effective against multi-drug-resistant (MDR) strains. rsc.org

While these studies highlight the potential of the broader quinoline and quinolone classes, research specifically detailing the antitubercular activity of this compound itself is less prevalent in the reviewed literature. However, the activity of structurally similar compounds suggests that the 4-hydroxyquinoline scaffold is a viable starting point for the design of novel antitubercular drugs. nih.govaustinpublishinggroup.com

Table 1: Antitubercular Activity of Selected 4-Hydroxyquinolin-2(1H)-one Derivatives Data sourced from: nih.gov

| Compound | Substituent | MIC against M. tuberculosis H37Ra (μM) |

|---|---|---|

| 38 | 6-fluoro-3-phenyl | 3.2 |

| General | 3-phenyl | <10 |

Antiviral Activities

Derivatives of this compound have demonstrated a broad spectrum of antiviral activities, inhibiting the replication of both DNA and RNA viruses.

The 4-hydroxyquinoline core is a key feature in a class of HIV-1 integrase (IN) inhibitors. thieme-connect.com These inhibitors function by chelating the essential Mg2+ ions within the enzyme's active site, thereby disrupting the process of viral DNA integration into the host genome. thieme-connect.comnih.gov

A series of novel 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives were synthesized and evaluated for their anti-HIV-1 activity. thieme-connect.comnih.gov Docking studies predicted that the hydroxyl and carboxylic groups of the 4-hydroxyquinoline-3-carbohydrazide scaffold would chelate the Mg2+ cofactor in the integrase active site. nih.gov In cell-based assays, these compounds exhibited moderate inhibitory activity against the HIV-1 NL4-3 virus. thieme-connect.comnih.gov Among the tested compounds, those with 4-substituted benzoyl groups showed inhibitory activity ranging from 21-32% at a concentration of 100 μM. thieme-connect.com

Table 2: Anti-HIV-1 Activity of 4-Hydroxyquinoline-3-carbohydrazide Derivatives Data sourced from: thieme-connect.comnih.gov

| Compound | Inhibition of HIV-1 (NL4-3) at 100 μM (%) |

|---|---|

| 6d | 32 |

| 7e | 28 |

A significant breakthrough in antiviral research was the discovery of 4-hydroxyquinoline-3-carboxamides (4-HQCs) as potent, broad-spectrum inhibitors of herpesviruses. nih.govnih.gov These compounds function as nonnucleoside inhibitors of the viral DNA polymerase. nih.govnih.gov

In vitro assays demonstrated that 4-HQCs effectively inhibit the DNA polymerases of human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV). nih.govnih.gov Importantly, they showed no significant inhibition of human DNA polymerases α, δ, and γ, indicating a high degree of selectivity for the viral enzymes. nih.govnih.gov The mechanism of action is believed to be competitive inhibition of nucleoside binding to the viral polymerase. nih.gov

Table 3: Anti-Herpesvirus Activity of 4-Hydroxyquinoline-3-carboxamide Derivatives Data sourced from: nih.gov

| Compound | Virus | Average IC50 (μM) |

|---|---|---|

| PNU-181128 | HCMV | 1.3 |

| PNU-181465 | HCMV | 0.98 |

| Ganciclovir | HCMV | 1.1 |

| PNU-181128 | VZV | More active than Acyclovir |

| PNU-181465 | VZV | More active than Acyclovir |

| PNU-181128 | HSV | Slightly higher than Acyclovir |

| PNU-181465 | HSV | Slightly higher than Acyclovir |

The quinoline scaffold has also been explored for its potential against the influenza virus. A series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and synthesized as novel anti-influenza agents. nih.gov One of the lead compounds, G07, demonstrated potent activity against influenza A/WSN/33 (H1N1) with an EC50 of 11.38 µM in a cytopathic effect assay and an IC50 of 0.23 µM in a plaque inhibition assay. nih.gov This compound was also effective against other influenza strains, including A/PR/8 (H1N1), A/HK/68 (H3N2), and influenza B virus. nih.gov The mechanism of action is thought to involve the inhibition of the viral ribonucleoprotein complex, specifically targeting the PA-PB1 subunit of the RNA polymerase. nih.gov

Another study identified an isoquinolone derivative that inhibited both influenza A and B viruses with EC50 values ranging from 9.9 to 18.5 µM and showed low cytotoxicity. mdpi.com While not direct derivatives of this compound, these findings underscore the versatility of the broader quinoline and isoquinoline (B145761) scaffolds in targeting the influenza virus polymerase. nih.govmdpi.comnih.gov

Table 4: Anti-Influenza Virus Activity of a 4-[(Quinolin-4-yl)amino]benzamide Derivative Data sourced from: nih.gov

| Compound | Virus Strain | Assay | Potency |

|---|---|---|---|

| G07 | A/WSN/33 (H1N1) | Cytopathic Effect | EC50 = 11.38 ± 1.89 µM |

| G07 | A/WSN/33 (H1N1) | Plaque Inhibition | IC50 = 0.23 ± 0.15 µM |

| G07 | A/PR/8 (H1N1) | - | Significant Activity |

| G07 | A/HK/68 (H3N2) | - | Significant Activity |

| G07 | Influenza B | - | Significant Activity |

Derivatives of the quinoline scaffold have shown promise as inhibitors of the dengue virus. Two novel quinoline derivatives demonstrated a dose-dependent reduction in the production of the DENV2 envelope protein in infected cells. nih.gov This antiviral effect appears to occur at an early stage of the viral life cycle but is not due to direct virucidal activity. nih.gov While the specific compounds were not this compound derivatives, this research highlights that the quinoline core is a viable scaffold for developing anti-dengue therapeutics. nih.gov Other studies have also reported the anti-DENV activity of β-carboline alkaloids, which share a fused heterocyclic ring system with quinolines. researchgate.net

Enzyme Inhibition Studies

The biological activities of this compound and its derivatives are often rooted in their ability to inhibit specific enzymes.

As discussed previously, 4-hydroxyquinoline-3-carboxamides are potent and selective inhibitors of herpesvirus DNA polymerases (HCMV, HSV-1, VZV), acting as competitive inhibitors of nucleoside binding. nih.govnih.gov Similarly, 4-hydroxyquinoline-3-carbohydrazide derivatives target HIV-1 integrase through chelation of essential magnesium ions in the active site. thieme-connect.comnih.gov In the context of influenza, quinoline derivatives have been shown to inhibit the viral RNA polymerase by targeting the PA-PB1 subunit interaction. nih.gov

Beyond viral enzymes, derivatives of 4-hydroxyquinoline have been investigated as inhibitors of cellular enzymes. A series of 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles were found to be effective inhibitors of the epidermal growth factor receptor (EGFR) kinase, with activity comparable to related quinazoline-based inhibitors. nih.gov A homology model suggests these compounds bind to the ATP-binding site of the kinase. nih.gov

Furthermore, studies on 4-hydroxyquinoline-3-carboxylic acids have demonstrated their ability to inhibit dehydrogenase enzymes. nih.gov These compounds, particularly lipophilic congeners, showed a clear specificity for inhibiting mitochondrial malate (B86768) dehydrogenase over cytoplasmic malate dehydrogenase and lactate (B86563) dehydrogenase. nih.gov This suggests a potential role for these compounds in modulating cellular respiration. nih.gov

Table 5: Summary of Enzyme Inhibition by this compound and its Derivatives

| Derivative Class | Target Enzyme | Organism/Virus |

|---|---|---|

| 4-Anilino-6,7-dialkoxyquinoline-3-carbonitriles | Epidermal Growth Factor Receptor (EGFR) Kinase | Human |

| 4-Hydroxyquinoline-3-carboxamides | DNA Polymerase | Herpesviruses (HCMV, HSV-1, VZV) |

| 4-Hydroxyquinoline-3-carbohydrazides | Integrase | HIV-1 |

| 4-[(Quinolin-4-yl)amino]benzamides | RNA Polymerase (PA-PB1 subunit) | Influenza Virus |

| 4-Hydroxyquinoline-3-carboxylic acids | Dehydrogenases (esp. mitochondrial malate dehydrogenase) | Cellular |

Antioxidant and Prooxidant Effects

Quinoline derivatives have demonstrated the capacity to act as both antioxidants and prooxidants, with their specific effect being influenced by their chemical structure and the surrounding environment. nih.govmdpi.com

The antioxidant activity of quinoline derivatives is often attributed to their ability to scavenge free radicals. nih.gov Studies have shown that the presence and position of substituent groups on the quinoline ring are crucial for this activity. mdpi.com For instance, the number of hydroxyl groups can significantly influence the antioxidant potential. mdpi.com

The free-radical scavenging ability of these compounds has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comui.ac.id Some synthetic quinoline derivatives have shown notable antioxidant potential against the DPPH radical. mdpi.com The mechanism often involves the donation of a hydrogen atom from the hydroxyl group to the free radical, thereby neutralizing it. nih.gov

Interestingly, the same quinoline derivatives that exhibit antioxidant properties can also act as prooxidants under certain conditions. nih.gov The distributive status of the chemical, meaning how it is partitioned within a reaction system, plays a critical role in determining its effect. nih.gov

For example, when certain 4-hydroxyquinoline derivatives with electron-attracting groups are incorporated into dipalmitoyl phosphatidylcholine (DPPC) vesicles, they can act as prooxidants. nih.gov It is hypothesized that the electron-attracting group at the ortho position to the hydroxyl group can activate the phenoxy radical of the quinoline derivative. nih.gov These unstable radicals, when sequestered within the DPPC vesicle, can initiate further lipid peroxidation, leading to cellular damage. nih.gov This demonstrates that the antioxidant or prooxidant effect is not solely dependent on the molecular structure but is also intricately linked to its localization within the biological system. nih.gov

Interactive Data Tables

Table 1: Inhibition of Dehydrogenase Enzymes by 4-Hydroxyquinoline Derivatives

| Compound Class | Target Enzyme | Inhibitory Activity | Key Findings |

| 4-Hydroxyquinoline-3-carboxylic acid derivatives | Cytoplasmic Malate Dehydrogenase, Lactate Dehydrogenase, Mitochondrial Malate Dehydrogenase | Varies with substitution | Lipophilic congeners show specificity for mitochondrial malate dehydrogenase. nih.gov |

| Quinoline 3-sulfonamides | Lactate Dehydrogenase A (LDHA) | Potent, with some IC50 values in the nM range | NADH-competitive inhibition; selective over LDHB. nih.gov |

Table 2: Antioxidant and Prooxidant Effects of 4-Hydroxyquinoline Derivatives

| Effect | Mechanism/Condition | Key Findings |

| Antioxidant | Free-radical scavenging | Dependent on the number and position of hydroxyl groups. mdpi.com Involves hydrogen atom donation. nih.gov |

| Prooxidant | Distributive status (e.g., in DPPC vesicles) | Electron-attracting groups can activate phenoxy radicals, leading to lipid peroxidation. nih.gov |

Other Investigated Biological Activities

Beyond the more extensively studied areas, the versatile this compound scaffold has been explored for other significant biological effects. These investigations have revealed potential applications in treating parasitic diseases and neurological conditions.

Antimalarial Activity

The 4-aminoquinoline (B48711) core is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine (B1663885) being a historic and prominent example. nih.govesr.ie The mechanism of action for many 4-aminoquinoline derivatives involves their accumulation in the acidic food vacuole of the Plasmodium parasite, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. nih.gov This leads to a buildup of toxic heme, ultimately killing the parasite. nih.gov

While the 4-aminoquinoline scaffold is crucial for antimalarial efficacy, research has expanded to include a variety of derivatives with modifications at different positions of the quinoline ring to combat drug-resistant strains of the parasite. nih.govnih.gov Some studies have focused on creating hybrid molecules, combining the 4-aminoquinoline core with other pharmacophores like pyrano[2,3-c]pyrazole, to enhance activity against both chloroquine-sensitive and -resistant strains. nih.gov For instance, a series of 4-anilinoquinoline triazine derivatives demonstrated potent in vivo and in vitro antimalarial activity, with some compounds showing better inhibition of β-hematin formation than chloroquine.

However, specific research focusing on the antimalarial activity of this compound itself is limited in the reviewed literature. The substitution of the amino group at the 4-position with a hydroxyl group, as is the case in this compound, significantly alters the electronic and chemical properties of the molecule. This change may impact its ability to accumulate in the parasite's food vacuole, a key step for the antimalarial action of 4-aminoquinolines. While the broader class of quinolines continues to be a focal point in antimalarial drug discovery, the potential of this compound in this specific therapeutic area remains largely unexplored in the available scientific literature.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The quinoline scaffold has been a fruitful area of investigation for new antileishmanial agents. researchgate.netnih.gov Notably, derivatives of 4-aminoquinoline have shown promise. researchgate.net

Research into 3-substituted quinolines has provided insights that are particularly relevant to this compound. A study on novel quinoline derivatives tested against Leishmania chagasi found that the substitution at the 4-position is critical for antileishmanial activity. nih.gov Specifically, the replacement of a chlorine atom with a hydroxyl group at this position led to a significant increase in the antiparasitic effect, suggesting that the 4-hydroxy moiety is beneficial for this activity. nih.gov

One study demonstrated that a hybrid of 4-aminoquinoline/1,2,3-triazole exhibited potent antileishmanial action against Leishmania amazonensis amastigotes. researchgate.net This highlights the potential of modified quinoline cores in combating this parasite. While direct studies on this compound are not extensively detailed, the evidence supporting the importance of the 4-hydroxy group in other quinoline derivatives suggests that this compound could be a valuable starting point for the design of new antileishmanial drugs.

| Compound | Parasite Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 3b (a 4-hydroxyquinoline derivative) | L. chagasi-infected macrophages | IC50 | 3.55 µg/ml | nih.gov |

| Pentavalent antimony (standard drug) | L. chagasi-infected macrophages | IC50 | 29.55 µg/ml | nih.gov |

| 4-aminoquinoline/1,2,3-triazole hybrid (Derivative 4) | L. amazonensis intramacrophage amastigotes | IC50 | ~1 µM | researchgate.net |

Antiplatelet Activity

Platelet aggregation is a critical process in hemostasis and thrombosis. Aberrant platelet activation can lead to cardiovascular diseases. Some hydroquinone-containing compounds are known to possess antiplatelet activities. nih.gov Research into ortho-carbonyl hydroquinone (B1673460) derivatives has shown that these molecules can inhibit agonist-induced platelet aggregation. nih.gov For example, certain derivatives were found to inhibit platelet aggregation stimulated by collagen and thrombin receptor activator peptide 6 (TRAP-6) in a non-competitive manner. nih.gov

While these findings relate to the broader class of hydroquinones, which share a hydroxylated aromatic ring with 4-hydroxyquinolines, direct evidence for the antiplatelet activity of this compound is not prominent in the reviewed scientific literature. The structure-activity relationship studies of other antiplatelet agents, such as trihydroxychalcones, suggest that the nature and position of substituents on the aromatic rings are crucial for activity. rsc.org Therefore, while related compounds show promise, the specific antiplatelet potential of this compound and its derivatives warrants further investigation.

| Compound | Agonist | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3 | Collagen | 1.77 ± 2.09 | nih.gov |

| Compound 8 | TRAP-6 | 11.88 ± 4.59 | nih.gov |

Neuroprotective Potential (via Kynurenic Acid Analogs)

Kynurenic acid (KYNA) is an endogenous metabolite of tryptophan that is structurally related to 4-hydroxyquinoline. nih.govmdpi.com It is known for its neuroprotective properties, primarily acting as an antagonist of ionotropic glutamate (B1630785) receptors, such as the N-methyl-D-aspartate (NMDA) receptor. nih.govmdpi.com By modulating glutamatergic signaling, KYNA can protect neurons from excitotoxicity, a process implicated in various neurodegenerative disorders. mdpi.compreprints.org

The therapeutic use of KYNA itself is limited by its poor ability to cross the blood-brain barrier. mdpi.com This has spurred the development of synthetic analogs of KYNA with improved pharmacokinetic properties. nih.govmdpi.com this compound can be considered a structural analog of KYNA. Research into KYNA analogs has shown that modifications to the quinoline core can yield compounds with significant neuroprotective potential. nih.gov

For instance, the KYNA analog SZR104 has been shown to be brain-penetrable and exhibits strong anti-inflammatory effects in microglia, the primary immune cells of the brain. mdpi.com This suggests that in addition to receptor antagonism, KYNA analogs may exert their neuroprotective effects through immunomodulatory mechanisms. The development of such analogs represents a promising strategy for the treatment of neurological and psychiatric disorders. mdpi.com

| Analog | Key Feature | Potential Therapeutic Application | Reference |

|---|---|---|---|

| SZR-72 | N-(2-(dimethylamino)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride | Modulation of motor domains and emotional responses | mdpi.comresearchgate.net |

| SZR-104 | N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide | Brain-penetrable with anti-inflammatory and immunomodulatory effects | mdpi.commdpi.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophores in 4-Hydroxyquinoline-3-carbonitrile Derivatives

The core structure of this compound possesses distinct features that are fundamental to its interaction with biological targets. The arrangement of the hydroxyl and carbonitrile groups, the nature of the quinoline (B57606) ring, and the addition of various substituents all contribute to its pharmacological profile.

The hydroxyl (-OH) group at the C-4 position and the carbonitrile (-CN) group at the C-3 position are pivotal to the biological activity of the scaffold. The 4-hydroxy-3-cyano arrangement can create a specific electronic and steric environment that facilitates binding to target macromolecules.

Research on related 4-hydroxyquinoline (B1666331) derivatives highlights the importance of adjacent functional groups at the C-3 and C-4 positions. For instance, in studies of 4-hydroxyquinoline-3-carbohydrazides, the adjacent hydroxyl and carbohydrazide (B1668358) groups were proposed to serve as a metal-binding pharmacophore, essential for their anti-HIV-1 integrase activity. thieme-connect.com This suggests that the oxygen of the hydroxyl group and the nitrogen of the carbonitrile group in this compound could similarly act as a chelating motif. The hydroxyl group can also participate in hydrogen bonding, a critical interaction for ligand-receptor binding. mdpi.com The carbonitrile group, a strong electron-withdrawing group, influences the electronic properties of the quinoline ring and can act as a hydrogen bond acceptor. smolecule.comlibretexts.org

Modifications to the benzo part of the quinoline ring system have a profound impact on the biological activity of this compound derivatives. SAR studies have shown that the type and position of substituents can modulate potency and selectivity.

For example, in a series of 4-anilino-3-quinolinecarbonitriles investigated as Src kinase inhibitors, QSAR models revealed that the size of substituents at the C-7 position was a key determinant of inhibitory activity. nih.gov This indicates a specific steric requirement within the binding site of the enzyme. Similarly, studies on pyrano[3,2-h]quinolone-3-carbonitrile derivatives for anticancer activity found that substituents on the quinoline ring were critical. Specifically, 6-chloro analogues were the most active, while 9-methyl analogues were the least potent, demonstrating the significant influence of both the substituent's nature and its position. mdpi.com The introduction of substituents allows for the fine-tuning of properties like lipophilicity, which is crucial for cell membrane permeability. mdpi.comnih.gov

A convenient synthetic approach for 4-aminoquinoline-3-carbonitrile (B2762942) scaffolds has been developed using substituted anthranilonitriles with both electron-donating and electron-withdrawing groups, highlighting the versatility of the quinoline ring for substitution. researchgate.net

Attaching aromatic and heteroaromatic moieties to the core this compound structure is a common strategy to enhance biological activity and explore interactions with specific binding pockets in target proteins.

In the design of anti-HIV agents based on 4-hydroxyquinoline-3-carbohydrazide (B12215663), an aryl group was incorporated to serve as a pharmacophore that could interact with a hydrophobic binding surface of the integrase enzyme. thieme-connect.com Derivatives containing 4-substituted benzoyl groups showed moderate activity against HIV. thieme-connect.com Further studies on related quinoline-triazine hybrids as anti-inflammatory agents showed that the substitution pattern on a linked quinoline ring was crucial for COX-2 potency and selectivity. nih.gov For instance, among benzyl (B1604629) triazine-quinoline hybrids, a benzyloxy group at the C-6 position of the quinoline conferred superior activity. nih.gov

The following table summarizes the effect of different aromatic substituents on the biological activity of quinoline derivatives.

| Derivative Class | Substituent | Position | Observed Effect on Activity | Reference |

| 4-Anilino-3-quinolinecarbonitriles | Various | C7 | Size of substituent is critical for Src kinase inhibition. | nih.gov |

| 4-Hydroxyquinoline-3-carbohydrazides | 4-substituted benzoyl | Attached to hydrazide | Moderate anti-HIV activity. | thieme-connect.com |

| Benzyl triazine-quinoline hybrids | 6-Benzyloxy | C6 | Potent and selective COX-2 inhibition. | nih.gov |

| Benzyl triazine-quinoline hybrids | 6-Methoxy | C6 | Moderate COX-2 inhibition. | nih.gov |

Impact of Substituent Electronic and Steric Effects on Biological Activity

The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of substituents are fundamental parameters in QSAR studies. These properties dictate how a molecule interacts with its biological target and can be systematically varied to optimize activity.

The electronic nature of substituents on the quinoline ring can significantly alter the reactivity and binding affinity of this compound derivatives. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modify the electron density distribution across the molecule.

In the synthesis of various quinoline-3-carbonitrile derivatives, the presence of EWGs or EDGs on the starting materials influences the reaction pathways and yields. researchgate.net In terms of biological activity, studies on antimicrobial quinoline derivatives have shown that the introduction of different groups leads to varied efficacy. For instance, a series of 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives were synthesized and evaluated, with some compounds demonstrating potent broad-spectrum antimicrobial activity. researchgate.net The methoxy (B1213986) group is a well-known electron-donating group. This suggests that modulating the electronic environment of the quinoline ring is a valid strategy for enhancing antimicrobial effects. researchgate.net

Halogenation is a key tool in medicinal chemistry for modifying the pharmacological profile of lead compounds. Introducing halogen atoms (F, Cl, Br, I) to the quinoline ring of this compound derivatives can impact their efficacy and selectivity through several mechanisms, including altered lipophilicity, metabolic stability, and binding interactions.

SAR studies on halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives revealed that 6-chloroanalogues were the most potent in anticancer assays against several cell lines. mdpi.com The presence of halogen atoms at positions 4, 6, and 9 was also found to increase the lipophilicity of the compounds. nih.gov This enhanced lipophilicity can improve the ability of the compounds to cross cellular membranes and reach their intracellular targets. The specific placement of the halogen is critical; for example, a study on the bromination of 8-substituted quinolines showed that the reaction is highly regioselective. researchgate.net This precise control over halogen placement is essential for targeted drug design. rsc.org

The table below illustrates the impact of halogenation on the anticancer activity of quinolone-3-carbonitrile derivatives.

| Parent Compound | Halogen Substituent | Position | Biological Activity | Reference |

| 2-Amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile | Chloro | 6 | Most potent anticancer activity. | mdpi.com |

| 4-Aminoquinoline-3-carbonitrile | Fluoro | 6 | Synthesized for use as a building block. | researchgate.net |

Lipophilicity and its Correlation with Biological Response

The lipophilic character of this compound derivatives is a crucial determinant of their biological response, influencing their ability to cross biological membranes and interact with specific targets.

Hydro-Lipophilic Properties and Membrane Transport

The ability of a compound to traverse cellular membranes is fundamentally linked to its hydro-lipophilic balance. For quinoline derivatives, lipophilicity is a key parameter that governs their passive diffusion across cell membranes. nih.gov Studies on the closely related 4-hydroxyquinoline-3-carboxylic acids have demonstrated that an examination of their inhibitory effects on the respiration of Ehrlich ascites tumor cells can provide an indication of membrane transport. nih.gov

In these studies, it was observed that more lipophilic congeners exhibited a pronounced specificity for the inhibition of mitochondrial malate (B86768) dehydrogenase, an enzyme located within the mitochondrial matrix. nih.gov This specificity suggests that these lipophilic derivatives are better able to cross the mitochondrial membranes to reach their target. nih.gov Furthermore, research on quinoline-1,4-quinone hybrids has shown that the introduction of a nitrogen atom into the quinonoid ring, as is present in the quinoline scaffold, tends to reduce lipophilicity. nih.gov The antibacterial efficacy of certain quinoline derivatives has been observed to be lower against Gram-negative bacteria, which may be attributed to the unique and less permeable outer membrane of these cells. mdpi.com This suggests that the hydrophobic character of the outer membrane can act as a barrier to less lipophilic quinoline compounds. mdpi.com

Optimization of Log P Values for Enhanced Activity

The optimization of the partition coefficient (Log P), a measure of lipophilicity, is a common strategy in medicinal chemistry to enhance the biological activity of a compound series. For quinoline-based inhibitors, adjusting Log P can lead to improved potency and better pharmacokinetic properties.

For instance, in the development of indolo[2,3-c]quinoline inhibitors of IRAK4, a key kinase in inflammatory signaling, structural modifications were made that altered the compound's properties, including lipophilicity. One key compound from this series was found to have a calculated Log P (clogP) that was predictive of a good pharmaceutical profile. nih.gov However, it was discovered that removing an ionizable group, which would increase lipophilicity, led to enhanced exposure in vivo, likely due to increased membrane permeability. nih.gov

In the context of allosteric HIV-1 integrase inhibitors (ALLINIs) based on a quinoline scaffold, medicinal chemistry efforts have focused on modifying various positions of the quinoline ring to improve antiviral potency. mdpi.com These substitutions inherently modulate the lipophilicity of the compounds, which in turn affects their ability to interact with the target protein and exert their inhibitory effect. mdpi.com Similarly, the optimization of 4-anilinoquinolines as inhibitors of cyclin G associated kinase (GAK) involved modifications to the 6,7-quinoline substituents, which would alter the lipophilicity and contribute to the observed nanomolar activity and high selectivity. nih.gov Strategic modifications to the quinoline scaffold, such as combining it with lipid-soluble components, can be employed to improve membrane permeability and optimize drug distribution. mdpi.com

SAR Studies for Specific Biological Targets

The structure-activity relationship (SAR) of this compound and its derivatives has been investigated against several key biological targets, providing a roadmap for the design of more potent and selective inhibitors.

Integrase Inhibitors SAR

Quinolone derivatives have been identified as a promising scaffold for the development of inhibitors of viral integrase, a key enzyme in the replication of retroviruses like HIV. The SAR of these compounds reveals that specific substitutions on the quinoline ring are crucial for their anti-integrase activity.

In a series of quinoline-based allosteric HIV-1 integrase inhibitors, modifications at positions 4, 6, 7, and 8 of the quinoline core have been shown to significantly impact their potency. The addition of a tert-butyl group at the alpha position of a carboxylic acid function attached to the quinoline was found to better fill the binding pocket of the enzyme. mdpi.com Further optimization at the 8-position of the quinoline scaffold showed that the addition of a bromine atom or a phenyl group could enhance hydrophobic interactions with key amino acid residues (Y226 and W235) of the integrase enzyme, leading to improved multimerization and antiviral activity. mdpi.com

| Compound | Substitution at Position 8 | EC50 for Multimerization (µM) |

| 69 | Br | 0.043 |

| 75 | Br | 0.021 |

| 70 | Phenyl | 0.082 |